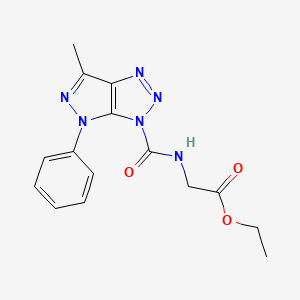

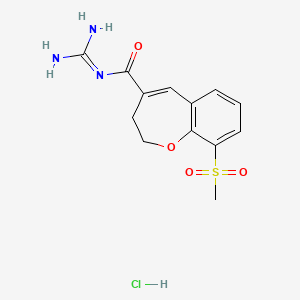

3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

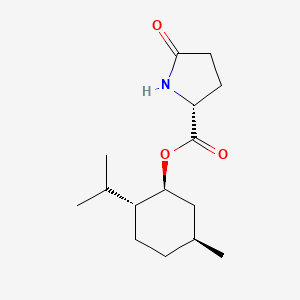

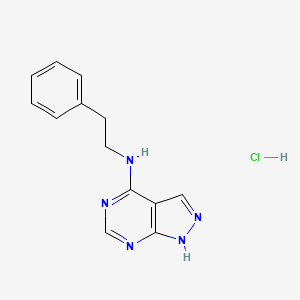

3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one, also known as Dasantafil, is a phosphodiesterase type 5 (PDE5) inhibitor. This compound was initially developed by Merck & Co. for the treatment of erectile dysfunction .

Chemical Reactions Analysis

As a PDE5 inhibitor, 3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.

Substitution Reactions: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.

Scientific Research Applications

3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one has been primarily researched for its potential in treating erectile dysfunction . Its role as a PDE5 inhibitor makes it a valuable compound in the study of vasodilation and blood flow regulation. Additionally, it may have applications in other areas of medicine where PDE5 inhibition is beneficial, such as pulmonary hypertension.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. Elevated cGMP levels result in the relaxation of smooth muscle cells and vasodilation, particularly in the corpus cavernosum of the penis, facilitating erectile function .

Comparison with Similar Compounds

Similar compounds to 3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one include other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetics, and side effect profiles. Dasantafil’s unique structure may offer distinct advantages or disadvantages in terms of efficacy and safety compared to these other PDE5 inhibitors .

Properties

CAS No. |

135445-80-6 |

|---|---|

Molecular Formula |

C17H18N6O2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |

InChI |

InChI=1S/C17H18N6O2/c1-4-9-22-15-13(21(2)10-18-15)16-20-19-14(23(16)17(22)24)11-5-7-12(25-3)8-6-11/h5-8,10H,4,9H2,1-3H3 |

InChI Key |

HHZIXKRDVIBAAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)OC)N(C=N2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)